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N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide

Catalog No.
S13296061
CAS No.
5444-89-3
M.F
C17H20N6O7S2
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydr...

CAS Number

5444-89-3

Product Name

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide

IUPAC Name

N-[4-[[[(4-acetamidophenyl)sulfonylamino]carbamoylamino]sulfamoyl]phenyl]acetamide

Molecular Formula

C17H20N6O7S2

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C17H20N6O7S2/c1-11(24)18-13-3-7-15(8-4-13)31(27,28)22-20-17(26)21-23-32(29,30)16-9-5-14(6-10-16)19-12(2)25/h3-10,22-23H,1-2H3,(H,18,24)(H,19,25)(H2,20,21,26)

InChI Key

GQVKGVLYWKCCFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide is a complex organic compound characterized by a unique combination of functional groups, including acetylamino, sulfonyl, and hydrazino moieties. The compound's molecular formula is C17H20N6O7S2C_{17}H_{20}N_{6}O_{7}S_{2}, and it has a molecular weight of approximately 484.5 g/mol. Its structure features multiple nitrogen atoms, which contribute to its biological activity and potential medicinal applications .

Types of Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert sulfonyl groups into thiols or sulfides.
  • Substitution: The acetylamino and hydrazino groups are capable of participating in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently employed.
  • Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

  • From Oxidation: Sulfoxides and sulfones.
  • From Reduction: Thiols and sulfides.
  • From Substitution: Various substituted derivatives depending on the nucleophile utilized.

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide exhibits significant biological activity, particularly in the field of medicinal chemistry. It is being studied for its potential as an antibacterial agent due to its ability to inhibit specific enzymes involved in bacterial growth. The compound's diverse functional groups allow it to interact with various biological targets, making it a candidate for further drug development .

The synthesis of N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide typically involves multiple steps:

  • Acetylation: 4-Aminobenzenesulfonamide is acetylated to produce 4-(acetylamino)benzenesulfonamide.
  • Hydrazination: The acetylated product is reacted with hydrazine to introduce the hydrazino group, yielding 4-(acetylamino)phenylsulfonylhydrazine.
  • Carbonylation: This hydrazine derivative undergoes reaction with a carbonyl compound to form the corresponding hydrazone.

The compound has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as a drug candidate due to its diverse functional groups that can interact with biological targets.
  • Biochemistry: Utilized in enzyme inhibition studies and as a probe for studying protein-ligand interactions.
  • Materials Science: Explored for developing new materials with specific properties, such as conductivity or catalytic activity .

Similar Compounds

Compound NameKey Features
N-(4-(Acetylamino)phenyl)sulfonamideLacks additional hydrazino and carbonyl groups.
N-(4-(Hydrazino)phenyl)sulfonamideLacks the acetylamino group.
N-(4-(Sulfonyl)phenyl)acetamideLacks hydrazino groups.

Uniqueness

N-(4-((2-((2-((4-(Acetylamino)phenyl)sulfonyl)hydrazino)carbonyl)hydrazino)sulfonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. This versatility makes it a valuable compound for various applications in research and industry .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

484.08348935 g/mol

Monoisotopic Mass

484.08348935 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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